![molecular formula C6H6Br2FN B2511592 4-Bromo-3-fluoro-2-methylpyridine hbr CAS No. 2177265-13-1](/img/structure/B2511592.png)
4-Bromo-3-fluoro-2-methylpyridine hbr
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Overview
Description
“4-Bromo-3-fluoro-2-methylpyridine hbr” is a chemical compound with the molecular formula C6H6Br2FN . It is a white to yellow solid and is used as a starting material in various chemical reactions .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-fluoro-2-methylpyridine hbr” is 1S/C6H5BrFN.BrH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;1H
. This code represents the molecular structure of the compound.
Chemical Reactions Analysis
“4-Bromo-3-fluoro-2-methylpyridine hbr” is a substituted pyridine . A related compound, “4-(Bromomethyl)pyridine hydrobromide”, reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Physical And Chemical Properties Analysis
“4-Bromo-3-fluoro-2-methylpyridine hbr” has a molecular weight of 270.93 . It is a white to yellow solid and should be stored at a temperature between 2-8°C .
Scientific Research Applications
- Intermediate : It acts as an intermediate in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes .
- The synthesis involves reductive coupling (using sodium or nickel), side chain oxidation, and esterification .
- Researchers investigate its pesticidal or herbicidal properties, aiming for environmentally friendly solutions .
Organic Synthesis and Intermediates
Crown-Ester-Bipyridines and Viologens
Pharmaceutical Research
Agrochemicals
Materials Science
Fluorinated Ligands in Coordination Chemistry
Safety and Hazards
The safety information for “4-Bromo-3-fluoro-2-methylpyridine hbr” indicates that it is a hazardous compound . The hazard statements include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
4-bromo-3-fluoro-2-methylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBSKYJAIXUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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